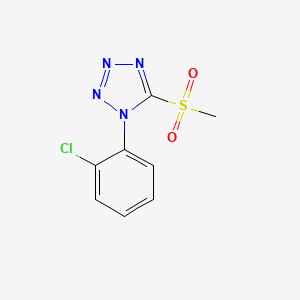![molecular formula C26H30ClNO2 B11085343 N-(4-chlorobenzyl)-3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propan-1-amine](/img/structure/B11085343.png)
N-(4-chlorobenzyl)-3-(2-methoxyphenyl)-3-[4-(propan-2-yloxy)phenyl]propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-CHLOROBENZYL)-N-[3-(4-ISOPROPOXYPHENYL)-3-(2-METHOXYPHENYL)PROPYL]AMINE is a complex organic compound that features a combination of aromatic rings and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-CHLOROBENZYL)-N-[3-(4-ISOPROPOXYPHENYL)-3-(2-METHOXYPHENYL)PROPYL]AMINE typically involves multi-step organic reactions. A common approach might include:
Formation of the Propyl Chain: Starting with a base compound, the propyl chain can be constructed through a series of alkylation reactions.
Introduction of Aromatic Rings: The aromatic rings can be introduced via Friedel-Crafts alkylation or acylation reactions.
Functional Group Modifications: Chlorination, methoxylation, and isopropoxylation can be achieved through specific reagents and conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-CHLOROBENZYL)-N-[3-(4-ISOPROPOXYPHENYL)-3-(2-METHOXYPHENYL)PROPYL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce new functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis, it can be used to construct more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: The compound could be investigated for its pharmacological properties, such as binding to specific receptors or enzymes.
Industry: It might be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-CHLOROBENZYL)-N-[3-(4-ISOPROPOXYPHENYL)-3-(2-METHOXYPHENYL)PROPYL]AMINE would depend on its specific application. For example, in a biological context, it might interact with molecular targets such as proteins or nucleic acids, affecting their function through binding or chemical modification. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- N-(4-CHLOROBENZYL)-N-[3-(4-METHOXYPHENYL)-3-(2-METHOXYPHENYL)PROPYL]AMINE
- N-(4-CHLOROBENZYL)-N-[3-(4-ISOPROPOXYPHENYL)-3-(2-CHLOROPHENYL)PROPYL]AMINE
- N-(4-METHYLBENZYL)-N-[3-(4-ISOPROPOXYPHENYL)-3-(2-METHOXYPHENYL)PROPYL]AMINE
Uniqueness
N-(4-CHLOROBENZYL)-N-[3-(4-ISOPROPOXYPHENYL)-3-(2-METHOXYPHENYL)PROPYL]AMINE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness can be leveraged in designing molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C26H30ClNO2 |
|---|---|
Molecular Weight |
424.0 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-3-(2-methoxyphenyl)-3-(4-propan-2-yloxyphenyl)propan-1-amine |
InChI |
InChI=1S/C26H30ClNO2/c1-19(2)30-23-14-10-21(11-15-23)24(25-6-4-5-7-26(25)29-3)16-17-28-18-20-8-12-22(27)13-9-20/h4-15,19,24,28H,16-18H2,1-3H3 |
InChI Key |
FKTHLJZZSTWDLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CCNCC2=CC=C(C=C2)Cl)C3=CC=CC=C3OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-Chlorophenyl)-2-{3-[2-(4-chlorophenyl)ethyl]-1-(4-methoxyphenyl)-5-oxo-2-sulfanylideneimidazolidin-4-YL}acetamide](/img/structure/B11085262.png)
![N-[2-(4-chlorophenyl)ethyl]-4-cyclohexylbenzenesulfonamide](/img/structure/B11085264.png)
![3-[(1-Adamantylcarbonyl)amino]-3-[4-(cyclopentyloxy)phenyl]propanoic acid](/img/structure/B11085285.png)
![2-{[4-(4-Methoxyphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(1-naphthyl)acetamide](/img/structure/B11085292.png)
![ethyl (2-chloro-4-{(Z)-[2-(3-iodo-4-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-6-methoxyphenoxy)acetate](/img/structure/B11085296.png)
![N-{(Z)-[(3,4-dichlorophenyl)amino][(4,6-dimethylpyrimidin-2-yl)amino]methylidene}propanamide](/img/structure/B11085303.png)
![1-(2,4-Dichlorobenzylidene)-6-methyl-1H,5H-furo[3,4-c]pyridine-3,4-dione](/img/structure/B11085311.png)
![2-(4-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]-4-nitrophenyl}piperazin-1-yl)ethanol](/img/structure/B11085317.png)
![3-Phenyl-7-piperidin-1-yl-3H-thiazolo[4,5-d]pyrimidine-2-thione](/img/structure/B11085322.png)
![3,3,3-Trifluoro-2-(4-fluoro-phenylamino)-2-[3-(4-fluoro-phenyl)-ureido]-propionic acid methyl ester](/img/structure/B11085326.png)

![4-{[3-(Ethoxycarbonyl)-6-methoxy-4-quinolyl]amino}benzoic acid](/img/structure/B11085341.png)
![methyl 2-({[(1-benzyl-2,3-dimethyl-1H-indol-5-yl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B11085345.png)
![[1-(3,4-Dimethoxy-phenyl)-cyclopentyl]-morpholin-4-yl-methanone](/img/structure/B11085349.png)
